3-(2-Methoxyphenyl)-5-methyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a methyl group, a piperazinyl group, and a pyrazolopyrimidine group. These groups could potentially give the compound a variety of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central pyrazolopyrimidine ring. Techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are typically used to determine the structure of complex organic compounds .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For example, the piperazine ring might participate in reactions with acids and bases, while the methoxyphenyl group might undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by factors like its molecular structure and the functional groups it contains .Scientific Research Applications
Antiviral and Anti-inflammatory Activities
- The synthesis of novel pyrazolo[1,5-a]pyrimidines and their evaluation as anti-inflammatory and analgesic agents have shown that these compounds exhibit significant COX-2 inhibitory activity, with promising analgesic and anti-inflammatory effects. This highlights their potential in the development of new therapeutic agents for inflammation-related disorders (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticancer Properties
- Research into pyrazolo[1,5-a]pyrimidine derivatives for their cytotoxic activity against cancer cells has shown that these compounds have potential as anticancer agents. This suggests their utility in cancer research and treatment strategies (Hassan, Hafez, & Osman, 2014).
Enzyme Inhibition for Therapeutic Applications
- Pyrazolo[1,5-a]pyrimidine compounds have been found to inhibit certain enzymes, demonstrating potential therapeutic applications in treating diseases related to enzyme dysfunction. This includes the development of selective inhibitors for specific enzymes, contributing to targeted therapy approaches (Singleton et al., 2019).
Synthesis and Biological Evaluation
- The synthesis and biological evaluation of various pyrazolo[1,5-a]pyrimidine analogs have been extensively studied, revealing a wide range of bioactive properties. These studies contribute to the understanding of the compound's interactions with biological systems and its potential applications in drug development (Zhou et al., 2014).
Mechanism of Action
Target of Action
The primary targets of 3-(2-Methoxyphenyl)-5-methyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine are likely to be the monoamine neurotransmitters . This compound shares a mechanism of action with drugs of abuse such as amphetamines . It has also been suggested that it acts as a nonselective serotonin receptor agonist .
Mode of Action
This compound interacts with its targets by inhibiting the reuptake and inducing the release of the monoamine neurotransmitters . This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, which can lead to various physiological effects .
Biochemical Pathways
The action of this compound affects the biochemical pathways of the monoamine neurotransmitters . By inhibiting their reuptake and inducing their release, this compound can alter the balance of these neurotransmitters, potentially affecting mood, anxiety, and other aspects of brain function .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is metabolized in the liver and excreted through the kidneys
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its impact on the monoamine neurotransmitters . By increasing the concentration of these neurotransmitters in the synaptic cleft, this compound can affect neuronal signaling and potentially influence various aspects of brain function .
Future Directions
Biochemical Analysis
Biochemical Properties
For instance, para-Methoxyphenylpiperazine, a compound with a similar methoxyphenyl-piperazine structure, has been found to inhibit the reuptake and induce the release of monoamine neurotransmitters .
Cellular Effects
Based on its structural similarity to other compounds, it could potentially influence cell function by interacting with cell signaling pathways, affecting gene expression, and altering cellular metabolism .
Molecular Mechanism
Similar compounds have been found to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Similar compounds have been found to be metabolized in the liver, suggesting potential interactions with enzymes or cofactors in hepatic metabolic pathways .
Properties
IUPAC Name |
3-(2-methoxyphenyl)-5-methyl-7-[4-(2-methylprop-2-enyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O/c1-16(2)15-25-9-11-26(12-10-25)21-13-17(3)24-22-19(14-23-27(21)22)18-7-5-6-8-20(18)28-4/h5-8,13-14H,1,9-12,15H2,2-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIFZJWBHQEQGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CC(=C)C)C4=CC=CC=C4OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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